5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione
Description
Thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) is an electron-withdrawing moiety that has been extensively incorporated into donor-acceptor (D-A) type copolymers. aau.dk These copolymers are the cornerstone of research in organic field-effect transistors and organic photovoltaic devices. aau.dk The inherent properties of the TPD unit, such as its strong electron-withdrawing nature and symmetric, rigid, and coplanar structure, make it a valuable component for enhancing intramolecular and intermolecular interactions, reducing optical bandgaps, and lowering the highest occupied molecular orbital (HOMO) energy levels of polymers. nycu.edu.tw
The incorporation of TPD units into conjugated polymer backbones has led to significant advancements in organic electronics. TPD-based polymers typically exhibit deep frontier energy levels and wide band gaps, which are advantageous for achieving high open-circuit voltages and fill factors in organic solar cells. rsc.org The electron-deficient character of TPD allows for the creation of low band gap polymers when copolymerized with electron-rich units, enabling broader absorption of the solar spectrum. nycu.edu.twnih.gov
The versatility of TPD chemistry allows for facile synthesis and modification, providing a platform for tuning the optoelectronic properties of the resulting polymers. rsc.org For instance, the introduction of different donor units in combination with TPD has yielded polymers with impressive power conversion efficiencies and charge carrier mobilities. aau.dk The development of TPD-based copolymers has resulted in materials with high crystallinity, which is beneficial for enhancing charge transport in organic thin-film transistors. nycu.edu.tw
The strategic design of TPD-based polymers has led to the creation of materials with excellent thermal stability and good processability, which are critical for the fabrication of reliable and large-area electronic devices. nih.gov Furthermore, the synthesis of TPD-containing polymers can be achieved through environmentally friendly direct (hetero)arylation polymerization, offering a pathway for more sustainable production of these advanced materials. rsc.org
The attachment of alkyl side chains to the TPD core is a critical strategy for modulating the physical properties of the resulting polymers without significantly altering their intrinsic electronic characteristics. The 5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione, with its long, linear dodecyl (C12) side chain, serves as a fundamental building block that imparts several crucial properties to conjugated polymers.
The primary role of the dodecyl side chain is to ensure solubility of the polymer in common organic solvents, which is a prerequisite for solution-based processing techniques used in the fabrication of organic electronic devices. researchgate.net The length and structure of the alkyl chain directly influence the self-assembly and film-forming properties of the polymer, which in turn affect the performance of the final device. aau.dk
Linear alkyl chains, such as the dodecyl group, have been shown to influence the molecular packing and morphology of the polymer films. In some cases, longer linear chains can promote more ordered packing and higher crystallinity, leading to improved charge carrier mobility. nycu.edu.tw For instance, polymers containing symmetric bi(dodecyl)thiophene units have demonstrated crystalline characteristics and high hole mobilities. nycu.edu.tw Conversely, the bulky nature of the dodecyl chain can also be used to hinder excessive aggregation, which can be detrimental to device performance. researchgate.net The interplay between solubility, molecular packing, and thin-film morphology is a key consideration in the design of high-performance organic electronic materials, and the dodecyl group on the TPD unit provides a valuable tool for fine-tuning these properties.
The following tables summarize the optical and electrochemical properties of representative TPD-based polymers, highlighting the impact of their molecular structure on their performance in organic electronic devices.
| Polymer | Donor Unit | Alkyl Chain on TPD | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) |
| PBTTPD | Bi(dodecyl)thiophene | Ethylhexyl | -5.43 | - | - |
| PT1 | Thiophene (B33073) | Dodecyl | -5.37 | - | 1.93 |
| PT2 | Thiophene | 2-ethylhexyl | -5.43 | - | 1.93 |
| P1 | - (Homopolymer) | Hexyl | -5.64 | -3.74 | 2.13 |
| P2 | - (Homopolymer) | 2-ethylhexyl | -5.61 | - | 2.13 |
| Polymer | Device Type | Hole Mobility (cm²/Vs) | Power Conversion Efficiency (%) |
| PBTTPD | Organic Solar Cell | - | 4.7 |
| PT-ttTPD | Organic Photovoltaic | - | 9.21 |
| P4 | Organic Thin-Film Transistor | ~0.6 | - |
| P1 | Thin-Film Transistor | 2.11 x 10⁻³ (electron mobility) | - |
Structure
3D Structure
Properties
IUPAC Name |
5-dodecylthieno[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-19-17(20)15-13-22-14-16(15)18(19)21/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFIKHQXJQIECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C2=CSC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242358 | |
| Record name | 5-Dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773881-44-0 | |
| Record name | 5-Dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773881-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Design Principles and Electronic Structure Engineering in 5 Dodecyl Thieno 3,4 C Pyrrole 4,6 Dione Systems
Influence of the N-Alkyl (Dodecyl) Side Chain on Material Properties
The incorporation of an N-dodecyl side chain onto the thieno[3,4-c]pyrrole-4,6-dione (B1257111) core is a critical design choice that extends beyond simple solubilization. This long alkyl chain plays a multifaceted role in dictating the material's processability, its self-assembly behavior in solution and the solid state, and ultimately its performance in electronic devices.
Modulation of Solution Processability and Solvent Interactions
The primary function of the dodecyl side chain is to impart solubility in common organic solvents, a prerequisite for solution-based fabrication techniques such as spin-coating and printing. Unsubstituted conjugated polymers are often intractable, but the presence of long, flexible alkyl chains like the dodecyl group disrupts strong intermolecular forces, allowing the polymer to dissolve. Research has shown that polymers incorporating alkylated TPD units are soluble in solvents like chlorobenzene, tetrahydrofuran (B95107) (THF), and o-dichlorobenzene at room temperature. rsc.orgacs.org This enhanced solubility is crucial for achieving uniform, high-quality thin films necessary for fabricating devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). acs.orgnih.gov The hydrophobic nature of the dodecyl chain is particularly suited for applications in organic photovoltaics, contrasting with more hydrophilic side chains that are beneficial for bioelectronics and thermoelectrics. escholarship.org
Impact on Molecular Aggregation and Supramolecular Organization
The dodecyl side chain significantly influences how polymer chains organize themselves in both solution and the solid state. The self-assembly of TPD-based polymers often involves a combination of π-stacking between the conjugated backbones and the organization of the alkyl side chains. rsc.org The length and substitution pattern of these side chains are critical factors that control the resulting thin-film microstructure and morphology. nih.gov For instance, studies on copolymers containing TPD and carbazole (B46965) units revealed a supramolecular organization similar to that of poly(3-alkylthiophene)s, where the assembly is driven by both π-stacking of the polymer backbones and the interdigitation of the n-alkyl side chains. rsc.org This interplay governs the formation of ordered domains within the material, which is essential for efficient charge transport.
Effects on Intermolecular π-π Stacking and Solid-State Packing
The solid-state packing of conjugated polymers is a key determinant of charge carrier mobility. The dodecyl chains, while ensuring processability, also mediate the intermolecular arrangement and the crucial π-π stacking distance between polymer backbones. There is a delicate balance; while the chains facilitate organization, their steric bulk can also influence the final packing geometry. In some D-A type polymers, the introduction of a dodecyl chain onto the spacer unit was found to increase the tilt angle of the polymer backbone, which could hinder optimal π-π stacking. rsc.org However, in other systems, the interdigitation of these alkyl chains is integral to achieving a well-ordered, lamellar structure that promotes close π-π contacts. rsc.org For example, a study on D-A copolymers showed that a polymer with only an octyloxy chain (shorter than dodecyl) exhibited a face-on-rich structure with a π-π stacking distance of 3.7 Å. rsc.org The planarity of the TPD core, similar to the related diketopyrrolopyrrole (DPP) moiety, can facilitate electrostatic interactions and hydrogen bonding, which, in concert with side-chain organization, promotes the π-π stacking necessary for high-performance organic electronics. sigmaaldrich.cn
Donor-Acceptor (D-A) Design in Thienopyrroledione-Based Conjugated Polymers
The "push-pull" or donor-acceptor (D-A) approach is a cornerstone of modern organic semiconductor design. In this model, electron-donating (donor) and electron-accepting (acceptor) units are alternated along a polymer backbone. This arrangement leads to intramolecular charge transfer, which narrows the material's bandgap and allows for broad absorption of light, a highly desirable trait for photovoltaic applications. The TPD unit serves as an excellent electron acceptor in these architectures. rsc.org
Tuning the Electron-Accepting Strength of the Thienopyrroledione Core
The inherent electron-deficient nature of the TPD core is central to its function. This property can be further enhanced or tuned to optimize material properties. One strategy involves creating "acceptor1-acceptor2" type copolymers, where TPD is paired with another electron-deficient moiety like diketopyrrolopyrrole (DPP). This synergistic combination can lead to polymers with very high electron affinities (LUMO levels as low as -4.42 eV), facilitating unipolar electron transport and enhancing the stability of the material in its reduced state. escholarship.orgresearchgate.net The electron-accepting strength can also be modulated by introducing strongly electronegative atoms, such as fluorine, to the polymer backbone. mdpi.com This approach effectively lowers the frontier molecular orbital (HOMO and LUMO) energy levels of the material, which is a key strategy for improving carrier mobility and device stability. nih.govmdpi.com
Rational Design of Electron-Donating Co-monomers
The choice of the electron-donating co-monomer to be paired with TPD is critical in defining the final optoelectronic properties of the D-A polymer. The donor unit modulates the HOMO energy level, the optical bandgap, and the charge transport characteristics. nih.govrsc.org A wide array of donor units has been successfully copolymerized with TPD to create high-performance materials. By strategically varying the donor, researchers can fine-tune the polymer's properties for specific applications. For example, using electron-rich dialkoxybithiophene as a donor can significantly lower the bandgap, while using different lengths of oligothiophene donors allows for precise control over charge mobility, with hole mobilities reaching up to 0.6 cm² V⁻¹ s⁻¹ in some cases. nih.gov The rational selection of donor units like benzo[1,2-b:4,5-b′]dithiophene (BDT) and carbazole has also led to the development of efficient materials for organic solar cells. rsc.orgacs.org
The table below summarizes the properties of several TPD-based copolymers with different donor units, illustrating the impact of the donor on the resulting electronic properties.
| Donor Co-monomer | Polymer Name | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (E_g^opt) (eV) | Application Highlight |
| Terthiophene | P4 | -5.35 | -3.55 | 1.80 | High hole mobility (~0.6 cm² V⁻¹ s⁻¹) in OTFTs nih.gov |
| Dialkoxybithiophene | P8 | -5.11 | -3.45 | 1.66 | Compressed bandgap for broader light absorption nih.gov |
| 2,7-Carbazole | P(TPD-Cz) | -5.62 | -3.48 | 2.14 | Investigated for effective conjugation length rsc.org |
| Dialkoxybenzodithiophene | P(TPD-ROBDT) | -5.08 | -3.13 | 1.95 | PCE of 1.63% in non-optimized solar cells rsc.org |
| Benzo[1,2-b:4,5-b′]dithiophene (BDT) with Thieno[3,2-b]thiophene π-bridge | P4 (BDT-TPD) | - | - | - | PCE of 7.71% in polymer solar cells acs.org |
Note: The specific properties can vary based on the exact molecular weight, side chains, and measurement conditions reported in the source literature.
Frontier Molecular Orbital (FMO) Level Engineering
The energy levels of the HOMO and LUMO in TPD-based materials dictate their optoelectronic properties, including their light absorption range, charge transport capabilities, and the open-circuit voltage (Voc) they can generate in a solar cell. mdpi.comnih.gov The D-A design strategy is the most effective approach for tuning these energy levels. nycu.edu.tw By strategically selecting or modifying the donor and acceptor components within a molecule or polymer, it is possible to engineer the FMOs for specific functions. mdpi.comnih.gov
In donor-acceptor materials built with TPD, the HOMO level is predominantly influenced by the electron-donating component of the system. nih.govmdpi.com Consequently, the primary strategy for modulating the HOMO energy is to vary the chemical structure of the donor unit copolymerized with the TPD acceptor.
Key strategies include:
Varying Donor Strength: The choice of the donor co-monomer is critical. Copolymerizing TPD with donor units of different electron-richness directly adjusts the HOMO level of the resulting polymer. For instance, polymers incorporating relatively weak donors can achieve deep (low-energy) HOMO levels. mdpi.com A study of TPD-based copolymers showed that varying the donor unit from thiophene (B33073) to more electron-rich dialkoxybithiophene systematically changes the HOMO energy. nih.gov The TPD unit itself helps to maintain low-lying HOMO levels, which is a desirable trait for achieving high open-circuit voltages in organic solar cells and enhancing air stability in transistors. nycu.edu.twnih.gov
Modifying Donor Conjugation Length: The performance of TPD-based polymers is highly sensitive to the conjugation length of the oligothiophene donor unit. nih.gov Extending the conjugation can influence the electronic structure and thus the HOMO level.
Side-Chain Engineering on the Donor: Attaching specific functional groups to the donor unit can also fine-tune the HOMO level. For example, incorporating a 4-methoxyl thiophene side chain onto a benzo[1,2-b:4,5-b']dithiophene (BDT) donor unit was used to develop a new TPD-based polymer with altered energy levels compared to its thiophene-substituted counterpart. researchgate.net
The following table details how different donor units copolymerized with TPD affect the resulting material's HOMO level.
| Polymer/Molecule | Donor Co-unit | HOMO Level (eV) | Reference |
|---|---|---|---|
| PBTTPD | Bi(dodecyl)thiophene | -5.56 | nycu.edu.tw |
| P2 (TPD-Thiophene) | Thiophene | -5.41 | nih.gov |
| P4 (TPD-Bithiophene) | Bithiophene | -5.33 | nih.gov |
| P8 (TPD-Dialkoxybithiophene) | Dialkoxybithiophene | -5.11 | nih.gov |
| PTTB-H | Thieno[3,2-b]thiophene-Benzodithiophene | -5.38 | rsc.org |
The LUMO level in TPD-based D-A systems is primarily controlled by the electron-accepting components. nih.govacs.org While the TPD core provides a strong electron-accepting foundation, its LUMO energy can be further tuned by altering the molecular architecture.
Key strategies include:
Modification of Terminal Acceptors: In more complex architectures, such as A2–D–A1–D–A2 type small molecules where TPD serves as the central acceptor (A1), the LUMO level is highly sensitive to the choice of the terminal acceptor units (A2). nih.govacs.org Employing terminal acceptors with greater electron-withdrawing strength, such as those based on malononitrile (B47326) or rhodanine, effectively lowers the LUMO energy level. nih.govsquarespace.com This approach allows for fine-tuning of the electron-accepting properties of the entire molecule.
Backbone Fluorination: Introducing highly electronegative fluorine atoms into the polymer backbone is an effective method for lowering both HOMO and LUMO energy levels. rsc.org In a comparison between two TPD-based polymers, the fluorinated version (PTTB-F) exhibited deeper molecular energy levels, including a lower LUMO, compared to its non-fluorinated counterpart (PTTB-H). rsc.org
Varying the Core Acceptor: While this article focuses on TPD, it is a general principle that changing the core acceptor unit itself is the most direct way to modulate the LUMO level. The inherent electron affinity of the TPD unit establishes the baseline LUMO energy for its derivative systems. nycu.edu.tw
The table below illustrates the effect of modifying terminal acceptor groups on the LUMO levels of molecules containing a TPD central core.
| Molecule | Terminal Acceptor Group | LUMO Level (eV) | Reference |
|---|---|---|---|
| RW (Reference) | 2-(5,6-Dichloro-2-ethylidene-3-oxo-indan-1-ylidene)-malononitrile | -3.63 | nih.govacs.org |
| W4 | (E)-2-(2-(thiophen-2-ylmethylene)hydrazineylidene)malononitrile | -3.55 | nih.govacs.org |
| W5 | (E)-2-(2-(naphthalen-2-ylmethylene)hydrazineylidene)malononitrile | -3.58 | nih.govacs.org |
| W6 | 2-(4-(dicyanomethylene)-3-methyl-5-(thiophen-2-ylmethylene)-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile | -3.45 | nih.govacs.org |
| W7 | 2-(4-(dicyanomethylene)-5-((4-methoxyphenyl)methylene)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile | -3.40 | nih.govacs.org |
The optical band gap (Eg) is the energy difference between the HOMO and LUMO levels and determines the range of the electromagnetic spectrum a material can absorb. acs.org Engineering this gap is crucial for tailoring materials to specific optoelectronic applications. nih.gov The band gap is tuned by simultaneously applying the strategies used to modulate the HOMO and LUMO levels.
The fundamental principle is that increasing the strength of the intramolecular charge transfer (ICT) between the donor and acceptor units reduces the band gap. mdpi.com This is achieved by combining a strong electron donor with a strong electron acceptor like TPD. nycu.edu.tw
Impact of Donor-Acceptor Combination: The selection of the donor unit to pair with the TPD acceptor directly impacts the band gap. For example, copolymerizing TPD with various oligothiophene donors resulted in materials with optical band gaps around 1.80 eV. nih.gov However, using a very electron-rich dialkoxybithiophene donor compressed the band gap to 1.66 eV by raising the HOMO level while the LUMO level remained relatively stable. nih.gov
Impact of Terminal Group Modification: In A2–D–A1–D–A2 systems, modifying the terminal acceptors has been shown to effectively reduce the band gap. In one computational study, modifying the terminal acceptors on a TPD-based molecule lowered the band gap from 2.23 eV to as low as 1.95 eV. nih.govacs.org
The following table summarizes the FMO levels and resulting optical band gaps for several TPD-based materials, highlighting the principles of band gap engineering.
| Material | Key Structural Feature | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Reference |
|---|---|---|---|---|---|
| PBTTPD | Bi(dodecyl)thiophene donor | -5.56 | -3.10 | ~2.46 (electrochemical) | nycu.edu.tw |
| P2 | Thiophene donor | -5.41 | -3.61 | 1.80 | nih.gov |
| P4 | Bithiophene donor | -5.33 | -3.52 | 1.81 | nih.gov |
| P8 | Dialkoxybithiophene donor | -5.11 | -3.45 | 1.66 | nih.gov |
| PTTB-F | Fluorinated BDT donor | -5.49 | -3.56 | 1.93 | rsc.org |
| RW (Reference Molecule) | A2-D-A1-D-A2 structure | -5.86 | -3.63 | 2.23 | nih.govacs.org |
| W3 (Modified Molecule) | Modified terminal acceptor | -5.95 | -4.00 | 1.95 | nih.govacs.org |
| TPD-T-Rh | Rhodanine terminal acceptor | -5.61 | -3.62 | 1.99 | squarespace.com |
| TPD-T-CN | Malononitrile terminal acceptor | -5.74 | -3.80 | 1.94 | squarespace.com |
Advanced Spectroscopic and Structural Characterization of 5 Dodecyl Thieno 3,4 C Pyrrole 4,6 Dione Containing Materials
Optical and Electrochemical Probing of Electronic States
The electronic characteristics of TPD-based materials, such as their light absorption capabilities and energy levels, are fundamental to their function. These properties are primarily investigated using Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Cyclic Voltammetry (CV).
UV-Vis spectroscopy is a key technique for examining the optical properties of TPD-containing materials. The absorption spectrum reveals the wavelengths of light the material absorbs, which corresponds to electronic transitions between molecular orbitals. For donor-acceptor (D-A) copolymers incorporating the TPD unit, the spectra typically show broad absorption bands in the visible region, which is a desirable characteristic for applications in photovoltaics. nih.gov
| Polymer/Molecule | Donor Co-unit | λmax (nm) | Optical Bandgap (Egopt) (eV) | Reference |
|---|---|---|---|---|
| P2-P7 Series | Oligothiophenes | Not Specified | ~1.80 | nih.gov |
| P8 | Dialkoxybithiophene | Not Specified | 1.66 | nih.gov |
| TPATP1 | Thiophene (B33073)/Triphenylamine (B166846) | Not Specified | 1.85 | scispace.com |
| TPATP2 | Thiophene/Triphenylamine | Not Specified | 1.85 | scispace.com |
| TPATP3 | Thiophene/Triphenylamine | Not Specified | 1.70 | scispace.com |
Cyclic voltammetry is an essential electrochemical technique used to determine the frontier molecular orbital energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of TPD-containing materials. scispace.com These energy levels govern the charge injection, transport, and charge transfer processes at donor-acceptor interfaces. The HOMO level is calculated from the onset of the oxidation potential (Eox, onset), while the LUMO level is determined from the onset of the reduction potential (Ered, onset). scispace.com
The electron-deficient TPD unit effectively lowers the HOMO energy level of the resulting polymers. nycu.edu.twnih.gov For example, a family of TPD-based copolymers (P2-P7) exhibited HOMO levels that were 0.24-0.57 eV lower than that of the well-known polymer P3HT. nih.gov This lowering of the HOMO level is advantageous for achieving high open-circuit voltages (Voc) in organic solar cells. nycu.edu.tw In a series of star-shaped oligomers with a triphenylamine core and TPD-thiophene arms, the HOMO levels were found to be between -5.19 eV and -5.27 eV, with LUMO levels ranging from -3.34 eV to -3.50 eV. scispace.com These values demonstrate how the molecular architecture can be used to fine-tune the electronic properties imparted by the TPD acceptor.
| Polymer/Molecule | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (Egec) (eV) | Reference |
|---|---|---|---|---|
| PBTTPD | -5.43 to -5.57 | Not Specified | Not Specified | nycu.edu.tw |
| P8 | -5.11 | Not Specified | Not Specified | nih.gov |
| TPATP1 | -5.19 | -3.34 | 1.85 | scispace.com |
| TPATP2 | -5.20 | -3.35 | 1.85 | scispace.com |
| TPATP3 | -5.27 | -3.50 | 1.70 | scispace.com |
Microstructural and Morphological Investigations
The solid-state arrangement of polymer chains and the nanoscale morphology of thin films are critical factors that influence charge transport and device performance. Techniques like X-ray Diffraction (XRD), Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM) are employed to probe these structural characteristics.
X-ray diffraction is a powerful tool for investigating the crystallinity and molecular packing of TPD-containing polymers in the solid state. The presence of sharp diffraction peaks indicates a well-ordered structure, which is often crucial for efficient charge transport. In thin films, XRD can reveal the orientation of the polymer backbones relative to the substrate. An "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally favorable for charge transport in thin-film transistors.
For some homopolymers based on TPD derivatives, XRD analysis showed diffraction peaks attributed to π-π stacking between polymer chains, with d-spacings around 3.3 Å to 5.0 Å. nih.gov The absence of peaks in the narrow-angle region for these polymers suggested no significant arrangement of the alkyl chains. nih.gov In contrast, other studies on TPD-based copolymers have shown that the choice of comonomer and the positioning of alkyl side chains can significantly influence crystallinity and packing, which in turn affects charge mobility. nih.govresearchgate.net For instance, a highly crystalline TPD-based polymer, PBTTPD, was developed by pairing the TPD unit with a symmetrical bi(dodecyl)thiophene unit, which was expected to enhance hole mobility. nycu.edu.tw
| Polymer | Diffraction Peak (2θ) | d-spacing (Å) | Attribution | Reference |
|---|---|---|---|---|
| P1 (HTPD-based) | 17.99° | 4.98 | π-π stacking | nih.gov |
| P1 (HTPD-based) | 28.01° | 3.28 | π-π stacking | nih.gov |
| P2 (ETPD-based) | 18.00° | 4.98 | π-π stacking | nih.gov |
| P2 (ETPD-based) | 28.01° | 3.28 | π-π stacking | nih.gov |
Atomic force microscopy is used to visualize the surface morphology of thin films containing 5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione based materials. AFM provides topographical images with nanoscale resolution, revealing features such as surface roughness, domain sizes, and the degree of phase separation in blend films (e.g., with fullerene acceptors). nycu.edu.tw
The morphology of the active layer is highly dependent on processing conditions like the choice of solvent and post-deposition annealing. rsc.orgsquarespace.com For TPD-based polymer films, AFM studies have shown that film morphology is sensitive to the polymer's structural design, including the length and substitution pattern of the solubilizing alkyl chains. nih.gov In blend films of TPD polymers with other materials, such as CdSe nanostructures or fullerene derivatives, AFM can reveal how thermal annealing induces changes in aggregation and leads to denser, more favorable morphologies for charge transport. nycu.edu.twrsc.org
While AFM probes the surface of a film, transmission electron microscopy provides insight into the bulk microstructure of the active layer. TEM is particularly useful for visualizing the nanoscale interpenetrating network that forms in bulk heterojunction (BHJ) solar cells.
For materials containing the TPD unit, TEM has been used to study the aggregation of components within a blend film. For example, in a hybrid system of a TPD-based polymer and CdSe tetrapods, TEM analysis revealed that thermal annealing enhanced the aggregation of the CdSe component, which was correlated with improved device performance. rsc.org This demonstrates the utility of TEM in correlating the internal microstructure of the active layer with its functional properties.
Polymer Molecular Weight and Thermal Analysis
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), a subset of size exclusion chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. shimadzu.comslideshare.net This method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. epa.gov As the polymer solution passes through a column packed with porous gel beads, larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and have longer elution times. shimadzu.comresearchgate.net By calibrating with standards of known molecular weight, such as polystyrene, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). shimadzu.comepa.gov The PDI value provides insight into the breadth of the molecular weight distribution.
In the study of polymers containing the TPD moiety, GPC is routinely used to confirm the success of polymerization and to understand how molecular weight influences material properties. For instance, a series of homopolymers based on thieno[3,4-c]pyrrole-4,6-dione (B1257111) derivatives synthesized via CH–CH arylation polymerization exhibited high number-average molecular weights (Mn) ranging from 43.0 to 174.7 kg/mol , with PDI values between 1.5 and 2.2. nih.gov Another study on a donor-acceptor polymer, PBTTPD, which combines the TPD unit with bi(dodecyl)thiophene, reported an Mn of 9.7 kg/mol and a PDI of 1.4, indicating a relatively narrow molecular weight distribution. nycu.edu.tw
The specific alkyl chains attached to the TPD core and the comonomers used in copolymerization significantly influence the resulting molecular weight. For example, a series of conjugated copolymers, PT-ttTPD and PBT-ttTPD, which incorporate a (5-hexyltridecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione unit, were synthesized showing Mn values of up to 85 kg/mol with a PDI of 2.4. rsc.org These GPC results are crucial for establishing structure-property relationships that guide the design of new high-performance materials.
| Polymer Name/Identifier | Number-Average Molecular Weight (Mn) [kg/mol] | Polydispersity Index (PDI) | Reference |
|---|---|---|---|
| P1 (HTPD-based) | 174.7 | 2.2 | nih.gov |
| P2 (ETPD-based) | 70.5 | 1.8 | nih.gov |
| P3 (EPDI-based) | 43.0 | 1.5 | nih.gov |
| PBTTPD | 9.7 | 1.4 | nycu.edu.tw |
| PT-ttTPD | 85.0 | 2.4 | rsc.org |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. rsc.org It provides critical information about the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The Tg is a particularly important parameter for amorphous or semi-crystalline polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. protolabs.comwikipedia.org This transition temperature is directly related to the mechanical properties and operational temperature range of the material. protolabs.com
For materials containing the TPD unit, DSC analysis reveals how structural modifications affect their thermal behavior. The inherent rigidity of the TPD core often contributes to high glass transition temperatures. For example, novel polymers synthesized by the condensation of an N,N'-diphenyl-N,N'-bis(4-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD) precursor with formaldehyde (B43269) (TPD-FA) and benzaldehyde (B42025) (TPD-BzA) exhibited high glass transition temperatures of 183 °C and 239 °C, respectively. acs.org In other cases, TPD itself, when used as a small molecule dispersed in a polymer matrix, shows a low Tg of around 60 °C. researchgate.net
In some instances, instead of a clear glass transition, TPD-based materials may show melting or other phase transitions. A DSC study of a small molecule, TPD-T-CN, featuring the TPD core, revealed an endothermic peak at 195 °C, which was attributed to a melting transition. squarespace.com The absence or presence of these transitions and their corresponding temperatures are vital for determining the processing window and the morphological stability of the final device.
| Material | Transition Type | Temperature (°C) | Reference |
|---|---|---|---|
| TPD-FA Polymer | Glass Transition (Tg) | 183 | acs.org |
| TPD-BzA Polymer | Glass Transition (Tg) | 239 | acs.org |
| TPD (dispersed molecule) | Glass Transition (Tg) | ~60 | researchgate.net |
| TPD-T-CN | Melting (Tm) | 195 | squarespace.com |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of polymers. researchgate.netyoutube.com TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere, typically nitrogen or air. youtube.comyoutube.com The resulting data are plotted as mass versus temperature, providing key information such as the onset decomposition temperature (Td), which is often defined as the temperature at which 5% weight loss occurs. This parameter indicates the upper temperature limit at which the material can be processed and used without significant degradation. rsc.org
Polymers and small molecules based on the TPD core generally exhibit excellent thermal stability, a desirable attribute for applications in electronic devices that may experience thermal stress during fabrication or operation. The rigid, fused-ring structure of the TPD moiety contributes to this stability. For example, the polymer PBTTPD was found to be highly stable, with a decomposition temperature (Td) exceeding 400 °C. nycu.edu.tw Similarly, two A₂–D–A₁–D–A₂ type small molecules containing the TPD core, TPD-T-CN and TPD-T-Rh, showed high thermal stability with 5% mass loss recorded at 376 °C and 365 °C, respectively. squarespace.com This high thermal stability ensures that the materials can withstand common processing techniques like thermal annealing without breaking down, preserving their structural and electronic integrity.
| Material | Decomposition Temperature (Td) at 5% Weight Loss (°C) | Reference |
|---|---|---|
| PBTTPD | >400 | nycu.edu.tw |
| TPD-T-CN | 376 | squarespace.com |
| TPD-T-Rh | 365 | squarespace.com |
Performance and Applications of 5 Dodecyl Thieno 3,4 C Pyrrole 4,6 Dione Based Materials in Organic Electronic Devices
Organic Field-Effect Transistor (OFET) Applications
Realization of p-type, n-type, and Ambipolar Charge Transport Characteristics
The versatility of the thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) building block allows for the rational design of materials exhibiting a full range of charge transport behaviors—p-type (hole transport), n-type (electron transport), and ambipolar (both hole and electron transport). This tunability is primarily achieved by pairing the electron-accepting TPD core with various electron-donating (donor) or electron-withdrawing (acceptor) co-monomers.
p-Type Conduction: Many of the initially developed TPD-based polymers were designed as p-type semiconductors. By copolymerizing TPD with electron-rich units like oligothiophenes, researchers have created materials with low-lying Highest Occupied Molecular Orbital (HOMO) energy levels, which facilitates stable hole injection and transport. squarespace.comnih.gov A new family of p-type semiconducting polymers based on the TPD building block demonstrated excellent processability, substantial hole mobility, and good device stability, making them highly suitable for p-type transistor applications. squarespace.comnih.gov Strategic variation of the donor co-unit and optimization of solubilizing side chains led to a maximum hole mobility of approximately 0.6 cm² V⁻¹ s⁻¹. squarespace.comnih.gov
n-Type Conduction: To achieve n-type characteristics, the TPD core is typically combined with stronger electron-withdrawing units in a donor-acceptor-donor (A2-D-A1-D-A2) or homopolymer structure. nih.gov For instance, small molecules using a TPD central acceptor (A1) flanked by thiophene (B33073) donors (D) and terminated with strong secondary acceptor groups (A2) like N-ethylrhodanine or dicyanovinyl have been synthesized. nih.gov These materials were identified as suitable n-type semiconductors, with one rhodanine-derived molecule achieving an electron field-effect mobility of 0.011 cm² V⁻¹ s⁻¹ in a bottom-gate, bottom-contact OFET. nih.gov Additionally, homopolymers of TPD derivatives, synthesized via direct CH–CH arylation, have also shown n-type properties with electron mobilities recorded up to 2.11 × 10⁻³ cm² s⁻¹ V⁻¹.
Ambipolar Conduction: Ambipolar behavior, where both holes and electrons can be transported, is realized by carefully balancing the electron-donating and electron-accepting properties within a single polymer. In one study, a TPD-based copolymer that incorporated an ethynylene group exhibited clear ambipolar characteristics when measured in air. rsc.org The device showed both hole and electron mobilities, demonstrating the potential for TPD-based materials in more complex circuits that require both p-type and n-type operation. rsc.org
| Material Type | Charge Transport | Reported Mobility (cm² V⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| TPD-Oligothiophene Copolymers | p-type | ~0.6 (hole) | squarespace.comnih.gov |
| TPD-Rhodanine Small Molecule | n-type | 0.011 (electron) | nih.gov |
| TPD Homopolymer | n-type | 2.11 x 10⁻³ (electron) | |
| TPD-Ethynylene Copolymer (Q3) | Ambipolar | 1.2 x 10⁻⁶ (hole), 0.6 x 10⁻⁶ (electron) | rsc.org |
Correlation between Film Morphology and OFET Performance
The performance of an Organic Field-Effect Transistor (OFET) is not solely dependent on the intrinsic electronic properties of the semiconductor but is critically linked to the material's solid-state organization, known as the thin-film morphology. For TPD-based polymers, a strong correlation exists between the morphology of the solution-processed film and the resulting charge carrier mobility.
For example, a study on three TPD-containing copolymer semiconductors (P1–P3) found that altering the alkyl chain orientations directly influenced the polymer chain packing pattern. scispace.com This, in turn, determined the film morphology and the resulting device performance, with a maximum hole mobility of 1.29 cm²/(V s) achieved through optimized packing. scispace.com Well-ordered, crystalline domains with significant π-π stacking are generally favorable for efficient charge transport, as they provide pathways for charge carriers to hop between adjacent polymer chains. Conversely, amorphous or poorly ordered films can lead to an increase in charge traps, which hinder carrier movement and result in lower mobility and larger device threshold voltages. nih.gov Therefore, controlling the thin-film morphology through methods like solvent selection, annealing conditions, and molecular design of the side chains is a crucial strategy for maximizing the performance of TPD-based OFETs. nih.govscispace.com
Theoretical and Computational Investigations of 5 Dodecyl Thieno 3,4 C Pyrrole 4,6 Dione Derivatives
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are fundamental to predicting the behavior of TPD-based materials. These calculations offer a detailed picture of molecular geometry, electronic structure, and optical properties before synthesis is even attempted.
Researchers utilize various DFT functionals and basis sets to achieve results that correlate well with experimental data. For instance, studies on A₂–D–A₁–D–A₂ type molecules, where the central acceptor (A₁) is a thieno[3,4-c]pyrrole-4,6-dione (B1257111) derivative, have employed functionals like MPW1PW91 and B3LYP with the 6-31G(d,p) basis set. nih.govacs.org The choice of functional is critical; a comparison of calculated absorption wavelengths (λₘₐₓ) with experimental values for a reference molecule revealed that the MPW1PW91 functional provided the closest match. acs.org
A key aspect of these investigations is the optimization of the molecular geometry. Calculations of dihedral angles between the constituent units of the polymer backbone confirm the planarity of the molecule, a crucial factor for efficient π-π stacking and charge transport. nih.govacs.org For a series of designed TPD-based molecules, dihedral angles were found to be in the range of 0.006° to 0.434°, indicating a high degree of planarity. nih.gov
The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting energy gap (E_gap), are primary determinants of a material's potential application in electronic devices. DFT calculations show that modifying the terminal acceptor groups on a TPD-based core can effectively tune these energy levels. nih.govacs.org For example, incorporating strong electron-withdrawing groups can lower both HOMO and LUMO levels, leading to a reduced bandgap and a red-shift in the absorption spectrum. nih.gov TPD-based polymers generally exhibit deep HOMO energy levels, which contributes to their high open-circuit voltages (V_oc) in solar cells and enhanced stability in ambient conditions for transistors. nycu.edu.twrsc.orgnih.gov
Molecular electrostatic potential maps derived from these calculations visualize the charge distribution across the molecule, identifying the electron-rich (donor) and electron-poor (acceptor) regions, which is essential for understanding intramolecular charge transfer characteristics. nih.gov
Table 1: Calculated Electronic Properties of a Reference (RW) and Newly Designed TPD-Based Molecules (W1-W7) using DFT (MPW1PW91/6-31G(d,p)) nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| RW | -5.58 | -3.35 | 2.23 |
| W1 | -5.73 | -3.58 | 2.15 |
| W2 | -5.77 | -3.56 | 2.21 |
| W3 | -5.67 | -3.50 | 2.17 |
| W4 | -5.92 | -3.97 | 1.95 |
| W5 | -5.70 | -3.52 | 2.18 |
| W6 | -5.61 | -3.58 | 2.03 |
| W7 | -5.66 | -3.56 | 2.10 |
This interactive table provides a summary of key electronic properties calculated for a series of thieno[3,4-c]pyrrole-4,6-dione-based molecules, illustrating the impact of modifying terminal acceptor groups.
Molecular Dynamics Simulations for Understanding Self-Assembly and Interfacial Phenomena
While quantum chemical calculations excel at describing individual molecules, Molecular Dynamics (MD) simulations are employed to understand the collective behavior of thousands of molecules over time. This technique is crucial for modeling the self-assembly of TPD polymers in thin films and for investigating phenomena at the interfaces between different materials in a device, such as a bulk heterojunction solar cell.
MD simulations can provide detailed insights into how polymer chains pack in the solid state, a critical factor influencing charge transport. nih.gov The simulations can predict how the dodecyl side chains on the TPD unit influence intermolecular spacing and π-π stacking distances, which directly impact charge mobility. nycu.edu.tw For polymer blends, MD can model the morphology of the active layer, revealing the extent of phase separation and the nature of the donor-acceptor interface, which is fundamental to exciton (B1674681) dissociation and charge generation. nih.gov
In the context of over-molding techniques for hybrid composites, MD simulations have shown that polymer chains can diffuse across interfaces and entangle, creating a strong bond. nih.gov This same principle applies to the interfaces in organic electronic devices. General MD studies on polymer melts have also been used to calculate properties like surface and interfacial tension, which are governed by molecular architecture, including side-chain length and grafting density. nih.govrsc.org
Although specific MD simulation studies focusing exclusively on 5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione derivatives are not widely reported in the literature, the methods are broadly applicable. Such simulations would be invaluable for understanding how processing conditions (e.g., solvent choice, annealing temperature) affect the thin-film morphology and, consequently, the performance of devices based on these materials.
Computational Modeling of Charge Transport and Exciton Dynamics
Understanding and predicting charge and energy transport are at the heart of designing efficient organic electronic devices. Computational models provide a bridge between molecular structure and macroscopic device performance.
Modeling of charge transport in TPD-based materials often involves calculating the reorganization energy (λ). This parameter quantifies the energy required for a molecule's geometry to relax after a charge is added or removed. A lower reorganization energy is desirable for efficient charge transport. DFT calculations are used to compute this parameter for both holes (λ_h) and electrons (λ_e), providing insight into whether a material will be a better p-type (hole-transporting) or n-type (electron-transporting) semiconductor. acs.org Studies on TPD-based small molecules and polymers have reported high field-effect hole mobilities, a property that is directly related to efficient intermolecular charge hopping, which is favored by low reorganization energies and strong π-π stacking. nih.govnih.gov
The dynamics of excitons—bound electron-hole pairs formed upon light absorption—are modeled to understand their diffusion, dissociation, and recombination. frontiersin.orgresearchgate.net Theoretical models for conjugated polymers often treat exciton-phonon coupling to understand how vibrations affect exciton localization and transport. frontiersin.org For donor-acceptor systems, like those involving TPD polymers, models such as the Marcus-Hush semiclassical method can be used to investigate the rates of charge transfer and the potential for exciton regeneration at the interface. nih.gov Quantum molecular dynamics simulations combined with Monte Carlo methods can be used to study exciton diffusion in three-dimensional polymer networks that feature the energetic and spatial disorder typical of amorphous polymer films. nih.gov These simulations help to elucidate how morphology at the nanoscale influences the efficiency of exciton dissociation into free charge carriers at a donor-acceptor interface, which is the key step in the operation of an organic solar cell. nih.gov
Stability and Degradation Mechanisms of 5 Dodecyl Thieno 3,4 C Pyrrole 4,6 Dione Based Organic Semiconductors
Photostability Under Illumination Conditions
The photostability of organic semiconductors is a critical factor for applications that involve exposure to light, such as solar cells. While specific photostability studies on the isolated 5-(dodecyl)thieno[3,4-c]pyrrole-4,6-dione monomer are not extensively detailed in publicly available literature, general principles of photochemical degradation in related organic materials can be considered. For TPD-based polymers, the photochemical stability is a key area of research to ensure the longevity of organic solar cells. rsc.org
Degradation under illumination can occur through various mechanisms, including photo-oxidation, where the presence of light and oxygen leads to the formation of reactive oxygen species that can attack the conjugated system of the molecule. The dodecyl side chain, while primarily for solubility, could also be susceptible to photo-induced degradation, potentially leading to changes in morphology and electronic properties of thin films.
Table 1: Representative Data on Photovoltaic Performance of a TPD-based Copolymer
| Polymer System | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Reference |
| PBDT-TQO:IT-4F | 7.62% | 0.90 V | 14.44 mA cm⁻² | 58.92% | rsc.org |
| PBTTFB with DPE | 8.25% | - | 14.51 mA cm⁻² | - | rsc.org |
This table presents performance data for polymers incorporating a TPD derivative, illustrating the context in which photostability is a critical parameter. Direct photostability data for the monomer is not available.
Environmental Stability and Degradation Under Ambient Conditions
The environmental stability of this compound under ambient conditions (i.e., in the presence of oxygen and moisture) is a crucial determinant of its suitability for practical applications. The low-lying HOMO energy levels of TPD-based materials are a key feature that generally enhances their stability against oxidation in the ambient environment. nih.gov This electronic characteristic makes the molecule less susceptible to losing an electron to atmospheric oxygen, a common degradation pathway for many p-type organic semiconductors.
Studies on TPD-based polymers for OTFTs have highlighted their good environmental stability, which is a promising indicator for the stability of the TPD core itself. nih.gov However, the long dodecyl alkyl chain could potentially influence the packing of the molecules in the solid state, which in turn might affect the accessibility of the core to environmental agents like moisture and oxygen. While detailed long-term stability studies on the monomer are scarce, the general robustness of the TPD unit in polymers suggests a degree of intrinsic stability. rsc.org
Elucidation of Specific Chemical and Structural Degradation Pathways
The specific chemical and structural degradation pathways of this compound are not extensively documented in dedicated studies of the monomer. However, insights can be drawn from research on related organic semiconductor materials. Potential degradation pathways could involve:
Oxidation of the Thiophene (B33073) Ring: The sulfur atom in the thiophene ring can be a site for oxidation, leading to the formation of sulfoxides or sulfones. This would disrupt the conjugation of the π-electron system and degrade the electronic properties of the molecule.
Reactions at the Dione Moiety: The carbonyl groups of the pyrrole-4,6-dione are electron-withdrawing and contribute to the molecule's n-type character. These groups could potentially undergo reactions, although they are generally considered stable.
Degradation of the Alkyl Side Chain: The dodecyl chain, while not part of the conjugated system, can undergo degradation through processes like auto-oxidation, especially at elevated temperatures or under UV irradiation. This could lead to chain scission and the formation of volatile byproducts, affecting the material's morphology and processability.
In the context of polymers, it has been noted that residual monomers or low-molecular-weight species can negatively impact the long-term stability of devices, suggesting that the monomer itself might be more prone to degradation or migration within a device structure over time.
Further research employing techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy on aged samples of this compound under controlled environmental conditions would be necessary to fully elucidate its specific degradation pathways.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione?
Answer:
The synthesis typically involves cyclization reactions to form the thienopyrrole-dione core, followed by alkylation with a dodecyl chain. Key steps include:
- Thienopyrrole-dione formation : Cyclocondensation of thiophene derivatives with maleic anhydride precursors under acidic conditions.
- Dodecyl functionalization : Alkylation via nucleophilic substitution or transition-metal-catalyzed coupling.
- Purification : Membrane separation technologies (e.g., nanofiltration) or column chromatography to isolate the product .
For efficiency, computational reaction path searches (e.g., quantum chemical calculations) can predict optimal intermediates and reduce trial-and-error experimentation .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Structural confirmation : High-resolution NMR (¹H, ¹³C) to resolve aromatic protons and alkyl chain integration.
- Crystallography : Single-crystal X-ray diffraction to validate the fused-ring system and substituent geometry.
- Thermal analysis : TGA-DSC to assess decomposition thresholds and phase transitions.
- Purity assessment : HPLC-MS coupled with statistical design of experiments (DoE) to optimize separation parameters and validate reproducibility .
Advanced: How can researchers optimize reaction yields and selectivity for this compound synthesis?
Answer:
- Factorial design : Systematically vary factors (e.g., temperature, catalyst loading, solvent polarity) to identify interactions affecting yield/selectivity. For example, a 2³ factorial design can map nonlinear relationships between variables .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically.
- Computational feedback : Quantum mechanical simulations (e.g., DFT) predict transition states and guide catalyst selection .
Advanced: How should contradictory data between computational predictions and experimental results be resolved?
Answer:
- Comparative analysis : Cross-validate computational models (e.g., DFT, molecular dynamics) with multiple experimental datasets (e.g., kinetics, spectroscopic data). Discrepancies often arise from solvent effects or incomplete basis sets in simulations .
- Iterative refinement : Adjust computational parameters (e.g., solvation models, entropy corrections) and re-test hypotheses experimentally. This feedback loop aligns with ICReDD’s methodology for reaction design .
Advanced: What strategies are effective for integrating computational modeling with experimental validation in studying this compound?
Answer:
- Hybrid workflows : Combine quantum chemical reaction path searches with high-throughput experimentation. For example, use density functional theory (DFT) to identify plausible intermediates, then validate via automated parallel reactors .
- Data-driven optimization : Apply machine learning to correlate computed activation energies with experimental yields, enabling predictive modeling for novel derivatives .
Advanced: What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?
Answer:
- Reactor design : Ensure heat/mass transfer efficiency using segmented flow reactors or microfluidic systems to mitigate exothermic side reactions .
- Process control : Implement real-time monitoring (e.g., PAT tools) and adaptive simulations to maintain product consistency during scale-up .
Advanced: How can researchers systematically investigate the thermal stability and decomposition pathways of this compound?
Answer:
- DoE-based TGA : Design experiments to study the effects of heating rate, atmosphere (N₂ vs. air), and sample morphology on decomposition profiles.
- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to derive activation energies and propose degradation mechanisms .
Advanced: What methodologies are suitable for evaluating the electrochemical properties of this compound in energy storage applications?
Answer:
- Cyclic voltammetry (CV) : Optimize scan rates and electrolyte compositions using DoE to assess redox activity and stability.
- Impedance spectroscopy : Model charge-transfer resistance and ion diffusion coefficients in composite electrodes .
Advanced: How can cross-disciplinary approaches enhance the study of this compound’s structure-property relationships?
Answer:
- Materials informatics : Integrate computational chemistry, machine learning, and experimental data to predict optoelectronic properties (e.g., bandgap, charge mobility).
- Multi-scale modeling : Link molecular-level simulations (DFT) with mesoscale dynamics (coarse-grained MD) to study aggregation behavior in thin films .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
